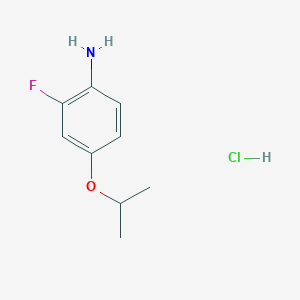

2-Fluoro-4-isopropoxyaniline hydrochloride

Descripción

Propiedades

IUPAC Name |

2-fluoro-4-propan-2-yloxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO.ClH/c1-6(2)12-7-3-4-9(11)8(10)5-7;/h3-6H,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTZAMYNRDYUMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661202 | |

| Record name | 2-Fluoro-4-[(propan-2-yl)oxy]aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-35-3 | |

| Record name | Benzenamine, 2-fluoro-4-(1-methylethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-[(propan-2-yl)oxy]aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

2-Fluoro-4-isopropoxyaniline hydrochloride is a chemical compound that has garnered interest due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its effects in various biological contexts.

- Molecular Formula : C9H13ClFNO

- Molecular Weight : 205.7 g/mol

- CAS Number : 850568-35-3

This compound interacts with various biological targets, particularly within the central nervous system (CNS). It has been identified as a ligand for the GABA receptor, which is crucial for mediating inhibitory neurotransmission in the brain. The compound's ability to bind selectively to the benzodiazepine site of GABA receptors suggests it may enhance the effects of GABA, potentially leading to anxiolytic or sedative effects .

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its pharmacological potential:

- Antidepressant Effects : Research indicates that compounds interacting with GABA receptors can potentiate the effects of selective serotonin reuptake inhibitors (SSRIs), thus potentially improving antidepressant efficacy when used in combination therapies .

- Neuroprotective Properties : Studies have suggested that this compound may possess neuroprotective effects by modulating neurotransmitter systems involved in neurodegenerative diseases .

- Anti-inflammatory Activity : Preliminary data suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for further investigation in inflammatory conditions .

Table 1: Summary of Biological Activities

Study Highlights

- A study published in a patent document demonstrated that this compound showed high selectivity and affinity for GABA receptors, indicating its potential as a therapeutic agent for CNS disorders .

- In vitro experiments have shown that this compound can modulate cellular signaling pathways associated with inflammation and neuronal survival, suggesting broader therapeutic applications beyond CNS disorders .

Comparación Con Compuestos Similares

Substituent Effects on Catalytic Performance

Evidence from enantioselective cyclization studies (Table 3 in ) highlights the role of substituents in modulating stereoselectivity:

| Catalyst | Substituent(s) | Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|---|

| 1h | 2-Fluoro-4-isopropoxyaniline | 50% | 86 |

| 1g | 2,4-Dimethoxyphenyl | 50% | 85 |

| 1d | Phenyl | 45% | 82 |

| 1e | Mono-substituted aniline | 47% | 80 |

Key Observations:

Molecular and Physicochemical Properties

Comparative data from commercial sources ():

| Compound (CAS) | Molecular Weight (g/mol) | Purity (%) | Key Functional Groups |

|---|---|---|---|

| 2-Fluoro-4-isopropoxyaniline HCl (850568-35-3) | 205.66 | 98 | Fluoro, isopropoxy |

| Unnamed analog (1486873-62-4) | 189.61 | 95 | Not specified (likely simpler substituents) |

Key Observations:

Stability and Analytical Considerations

While direct stability data for 1h is unavailable, HPLC methods validated for related hydrochlorides (e.g., amitriptyline and dosulepin hydrochlorides) suggest that such compounds typically require controlled storage conditions (e.g., refrigeration, inert atmospheres) to maintain integrity .

Métodos De Preparación

Starting Material and Etherification

A common precursor is 2-fluoro-4-nitrophenol or 2-chloro-4-fluoro-5-nitrobenzene derivatives. The introduction of the isopropoxy group is typically achieved by nucleophilic aromatic substitution of the halogen or hydroxyl group with isopropanol under basic conditions.

- The use of cesium carbonate as base and isopropanol as solvent at moderate temperatures (60 °C) promotes efficient etherification with excellent yields (~95%).

- This step is crucial to install the isopropoxy substituent at the para position relative to the amino group.

Reduction of Nitro Group to Amino Group

The nitro group is reduced to an amino group to form the corresponding aniline derivative. Common reduction methods include catalytic hydrogenation or chemical reduction using hydrazine hydrate with catalysts.

- Hydrazine hydrate reduction with a composite catalyst system (granular activated carbon, iron hydroxide, aluminum hydroxide) in ethanol at 60-80 °C provides yields up to 97% for similar compounds.

- The reaction time ranges from 2 to 6 hours after slow addition of hydrazine hydrate.

- This method is scalable and suitable for industrial production.

Formation of Hydrochloride Salt

The free base 2-fluoro-4-isopropoxyaniline is converted to its hydrochloride salt by treatment with hydrochloric acid, which improves stability and crystallinity for isolation.

| Step | Conditions | Outcome |

|---|---|---|

| Salt formation | Treatment with HCl in organic solvent or aqueous medium | Formation of this compound salt |

Example Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Etherification | 2-chloro-4-fluoro-5-nitrobenzene, Cs2CO3, isopropanol, 60 °C, 16 h | 2-chloro-4-fluoro-5-isopropoxynitrobenzene | 95 |

| 2 | Reduction | Hydrazine hydrate (80%), composite catalyst, ethanol, 60-80 °C, 2-6 h | 2-fluoro-4-isopropoxyaniline | 85-97 |

| 3 | Salt formation | HCl treatment | This compound | Quantitative |

Research Findings and Optimization Notes

- Catalyst Composition: The composite catalyst consisting of granular activated carbon, iron hydroxide, and aluminum hydroxide enhances reduction efficiency and yield.

- Reaction Temperature: Maintaining 60-80 °C during reduction balances reaction rate and selectivity.

- Hydrazine Addition Rate: Slow addition (1-3 hours) of hydrazine hydrate prevents side reactions and improves yield.

- Purification: Filtration and solvent extraction methods are used to isolate the aniline intermediate before salt formation.

- Industrial Scale: The described methods are amenable to scale-up with consistent high yields and purity.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Etherification base | Cesium carbonate | High efficiency, mild conditions |

| Etherification solvent | Isopropanol | Acts as reagent and solvent |

| Etherification temp | 60 °C | Optimal for substitution |

| Reduction agent | Hydrazine hydrate (80%) | Effective for nitro group reduction |

| Catalyst system | GAC + Fe(OH)3 + Al(OH)3 | Enhances reduction yield |

| Reduction temp | 60-80 °C | Balances rate and selectivity |

| Reaction time (reduction) | 2-6 hours after hydrazine addition | Sufficient for complete reduction |

| Salt formation | HCl treatment in solvent | Stabilizes product |

Q & A

Basic: What are the established synthetic routes for 2-Fluoro-4-isopropoxyaniline hydrochloride, and what analytical techniques are recommended for confirming its purity?

Answer:

The synthesis of this compound typically involves nucleophilic aromatic substitution or coupling reactions. For example, a protocol analogous to describes reacting 2-fluoro-4-isopropoxyaniline with hydrochloric acid under controlled conditions to form the hydrochloride salt. Key steps include:

- Purification : Recrystallization from ethanol/HCl mixtures to isolate the hydrochloride form.

- Characterization :

- HPLC : To quantify purity (>95% threshold for research-grade material).

- NMR Spectroscopy : To confirm the absence of unreacted aniline or solvent residues (e.g., δ~5.0 ppm for NH groups in free aniline).

- Mass Spectrometry : To verify molecular ion peaks matching the expected m/z (e.g., [M+H] at 218.2 g/mol).

- Elemental Analysis : To validate stoichiometric Cl content .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

Handling this compound requires adherence to OSHA hazard communication standards (29 CFR 1910.1200) and protocols for carcinogenic substances (Category 2):

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to minimize inhalation risks .

- Exposure Response :

- Skin Contact : Wash immediately with soap and water for 15 minutes.

- Inhalation : Move to fresh air; administer oxygen if respiratory distress occurs.

- Storage : Keep in a locked, cool (0–6°C), and dry environment to prevent decomposition .

- Waste Disposal : Neutralize with a weak base (e.g., sodium bicarbonate) before disposal in approved hazardous waste containers .

Advanced: How can researchers optimize the coupling efficiency of this compound in nucleophilic aromatic substitution reactions?

Answer:

Optimization requires systematic variation of reaction parameters:

- Catalyst Screening : Test palladium, copper, or ligand-free systems (e.g., CuI for Ullmann-type couplings).

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to stabilize intermediates.

- Temperature Gradients : Perform kinetic studies at 25°C, 50°C, and 80°C to identify activation barriers.

- Byproduct Analysis : Use LC-MS to detect halogenated side products (e.g., diaryl ethers) and adjust stoichiometry of aryl halides.

- Computational Modeling : Apply DFT calculations to predict regioselectivity and transition states, aligning with experimental yields .

Advanced: How can researchers resolve contradictions between theoretical and experimental reactivity data for this compound?

Answer:

Discrepancies often arise from unaccounted electronic or steric effects. A methodological approach includes:

- Isotopic Labeling : Use F NMR to track fluorine participation in reaction mechanisms.

- X-ray Crystallography : Resolve structural ambiguities (e.g., hydrogen bonding in the hydrochloride salt affecting nucleophilicity).

- Controlled Degradation Studies : Monitor stability under varying pH and temperature to identify decomposition pathways.

- Cross-Validation : Compare results with structurally analogous compounds (e.g., 4-(Trifluoromethoxy)phenylhydrazine hydrochloride in ) to isolate substituent effects .

Basic: What are the stability profiles of this compound under different storage conditions?

Answer:

Stability is influenced by:

- Temperature : Long-term storage at 0–6°C minimizes hydrolysis ().

- Moisture Sensitivity : Use desiccants (silica gel) in sealed containers to prevent deliquescence.

- Light Exposure : Store in amber glass to avoid photodegradation (common in fluoroaromatics).

- pH Stability : Test solubility in buffered solutions (pH 3–7) to identify optimal handling conditions .

Advanced: What strategies mitigate byproduct formation during derivatization of this compound?

Answer:

Byproducts (e.g., dimerization or over-alkylation) can be minimized via:

- Stepwise Functionalization : Introduce protecting groups (Boc, Fmoc) to block reactive NH sites.

- Flow Chemistry : Enhance mixing efficiency and reduce reaction times, limiting side reactions.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent addition rates.

- Post-Reaction Quenching : Add scavengers (e.g., polymer-bound thiourea) to trap unreacted electrophiles .

Basic: How should researchers design experiments to assess the biological activity of this compound?

Answer:

For preliminary bioactivity screening:

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM in cell-based assays (e.g., cytotoxicity in HEK293 cells).

- Target Validation : Use molecular docking studies to predict binding affinity for fluorinated pharmacophores.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for metabolite identification.

- Control Experiments : Compare with non-fluorinated analogs (e.g., 4-isopropoxyaniline) to isolate fluorine effects .

Advanced: How can computational tools enhance the study of this compound’s electronic properties?

Answer:

Computational methods provide insights into:

- Electrostatic Potential Maps : Visualize electron-deficient regions (fluorine’s -I effect) using Gaussian or ORCA software.

- pKa Prediction : Estimate NH protonation states in aqueous environments (ADMET Predictor™ or MarvinSuite).

- Reaction Pathway Simulation : Model SNAr mechanisms with transition state searches (Q-Chem, VASP).

- Solvent Effects : Apply COSMO-RS to simulate solvation energies in polar vs. non-polar media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.